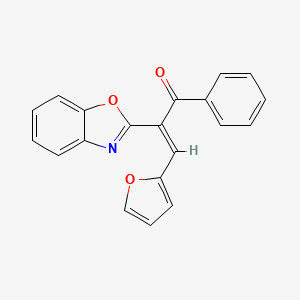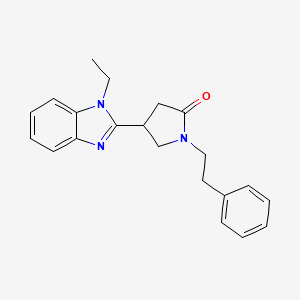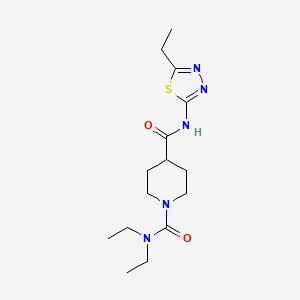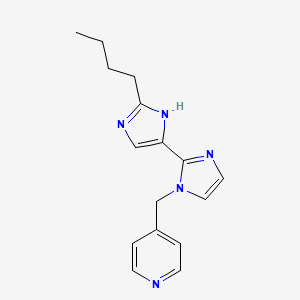
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one, also known as BFPP, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has been shown to exhibit anti-inflammatory and antioxidant properties. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has also been shown to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the activity of certain enzymes involved in the formation of beta-amyloid plaques.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one in lab experiments is its potential as a novel anti-cancer agent. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has been shown to exhibit anti-tumor activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one. One area of interest is the development of more efficient synthesis methods for 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one, which would allow for larger-scale production and potential clinical applications. Another area of interest is the investigation of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one's potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one and its potential applications in cancer research.
Méthodes De Synthèse
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one can be synthesized through a reaction between 2-aminobenzoxazole and 2-furylacrolein in the presence of a base catalyst. The resulting product is then further purified to obtain pure 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one.
Applications De Recherche Scientifique
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one exhibits anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-phenyl-2-propen-1-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-19(14-7-2-1-3-8-14)16(13-15-9-6-12-23-15)20-21-17-10-4-5-11-18(17)24-20/h1-13H/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSZWYYFSALITI-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CO2)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5483253.png)
![1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483256.png)

![(3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5483272.png)

![3-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B5483291.png)
![8-fluoro-2-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5483301.png)

![1-(2,3-dimethylphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B5483315.png)

![2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5483342.png)

![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]propanamide](/img/structure/B5483359.png)
![13-(3-furylmethylene)-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5483361.png)